[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate
Description
Properties
CAS No. |
80413-52-1 |
|---|---|
Molecular Formula |
C17H28O7 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[6-oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate |
InChI |
InChI=1S/C17H28O7/c1-2-15(19)23-13-14-24-17(21)10-6-4-8-12-22-16(20)9-5-3-7-11-18/h2,18H,1,3-14H2 |
InChI Key |
RFCHIDVGNNTTBW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC(=O)CCCCCOC(=O)CCCCCO |
Origin of Product |
United States |
Preparation Methods
Esterification Using Acrylic Acid or Its Derivatives
One common approach is the esterification of 6-hydroxyhexanoic acid (or its activated ester) with 6-oxo-6-(2-prop-2-enoyloxyethoxy)hexanol, which itself is prepared by reacting a hydroxyhexanol derivative with an acrylate ester.
-
- 6-hydroxyhexanoic acid or 6-hydroxyhexanoate derivative
- 2-(2-prop-2-enoyloxyethoxy)hexanol or similar hydroxyalkyl acrylate
- Acid catalysts such as p-toluenesulfonic acid or sulfuric acid
- Solvents like toluene or dichloromethane for azeotropic removal of water
-
- Mix the hydroxyhexanoic acid with the hydroxyalkyl acrylate in the presence of an acid catalyst.
- Heat under reflux with azeotropic removal of water to drive esterification forward.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, neutralize catalyst, extract, and purify by column chromatography or recrystallization.
Use of Activated Esters or Acid Chlorides
To improve yields and reduce side reactions, activated derivatives of acrylic acid such as acryloyl chloride or acrylic anhydride can be used.
-
- 6-hydroxyhexanoate intermediate
- Acryloyl chloride or acrylic anhydride
- Base such as triethylamine or pyridine to scavenge HCl
- Anhydrous solvents like dichloromethane
-
- Dissolve the hydroxyhexanoate intermediate in anhydrous solvent under inert atmosphere.
- Add base and cool the mixture to 0–5°C.
- Slowly add acryloyl chloride dropwise with stirring.
- Allow the reaction to proceed at low temperature for 1–2 hours, then warm to room temperature.
- Quench reaction, wash organic layer, dry, and purify.
This method avoids direct acid catalysis and can yield higher purity acrylate esters.
Transesterification Approaches
Alternatively, transesterification of methyl or ethyl acrylate with hydroxyhexanoate derivatives can be employed:
- Catalysts: Typically organometallic catalysts like titanium alkoxides or enzyme catalysts for milder conditions.
- Conditions: Heating under reflux with removal of alcohol byproduct.
Analytical Data and Purification
- Purification: Silica gel chromatography or preparative HPLC is used to isolate the pure ester.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (ester carbonyl and acrylate C=C stretch), and mass spectrometry.
- Molecular Weight: Confirmed by mass spectrometry matching the expected molecular formula.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Acid-Catalyzed Esterification | 6-hydroxyhexanoic acid, hydroxyalkyl acrylate, acid catalyst | Reflux with azeotropic water removal | Simple, widely used | Longer reaction times, side reactions possible |
| Activated Ester (Acryloyl Chloride) | Hydroxyhexanoate intermediate, acryloyl chloride, base | 0–5°C addition, inert atmosphere | High purity, faster reaction | Requires moisture-free conditions, handling acid chlorides |
| Transesterification | Methyl/ethyl acrylate, hydroxyhexanoate, catalyst | Heating under reflux | Mild conditions, enzyme options | Catalyst cost, equilibrium control |
Research Perspectives and Sources
- Patent JP6624379B2 and JP5312071B2 describe related acrylate ester syntheses involving 2-(2-prop-2-enoyloxyethoxy)ethyl derivatives, providing insights into acrylate functionalization methods and catalysts used.
- These patents emphasize the use of acrylic acid derivatives and hydroxy-functionalized intermediates, consistent with the synthetic routes outlined.
- Gel permeation chromatography (GPC) and other analytical methods are cited for molecular weight and purity determination in related acrylate polymer precursors.
- The use of trifluoroacetate salts and sulfonium salts as catalysts or additives in related acrylate polymer syntheses is noted, which may be relevant for optimization of reaction conditions.
Chemical Reactions Analysis
[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Medicine: It is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity: The target compound’s acrylate group enables polymerization, distinguishing it from non-acrylate analogs like ethyl 6-hydroxyhexanoate . Undecyl 6-oxohexanoate lacks acrylate functionality but shares utility in lipid nanoparticles (e.g., SM-102) via reductive amination .
Applications: Ethyl 6-oxo-6-phenylhexanoate’s phenyl group enhances hydrophobicity, making it suitable for hydrophobic drug synthesis . The target compound’s dual hydroxyl/acrylate groups facilitate both hydrogen bonding and covalent bonding, ideal for controlled-release systems .
Safety: Acrylate-containing compounds (e.g., target compound, 2-(2-methylprop-2-enoyloxy)ethyl 6-hydroxyhexanoate) require stringent handling due to reactivity and irritation risks . Non-reactive esters like ethyl 6-hydroxyhexanoate pose minimal hazards .
Q & A
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
